REACTION_CXSMILES
|
Br[C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].C(=O)([O-])[O-].[K+].[K+].C(=O)([O-])[O-].[C:18]([O-:21])(=[S:20])[CH3:19].[K+]>CN(C)C=O>[C:18]([S:20][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4])(=[O:21])[CH3:19] |f:1.2.3,5.6|
|
Name
|
teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
250.21 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O
|
Name
|
potassium thioacetate
|
Quantity
|
407.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=S)[O-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-45 °C
|
Type
|
CUSTOM
|
Details
|
was stirred under nitrogen for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The flask and the funnel were rinsed with 4×100 ml portions of DMF
|
Type
|
ADDITION
|
Details
|
were added to the reaction flask
|
Type
|
CUSTOM
|
Details
|
The thermometer was removed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture warmed to -40° C.
|
Type
|
CUSTOM
|
Details
|
no apparent reaction
|
Type
|
ADDITION
|
Details
|
was added through a powder funnel over a 5 minute period
|
Duration
|
5 min
|
Type
|
WASH
|
Details
|
The powder funnel was rinsed with 300 ml DMF which
|
Type
|
ADDITION
|
Details
|
was added to the reaction solution which
|
Type
|
TEMPERATURE
|
Details
|
had warmed to -30° C
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm up as the dry ice
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
CUSTOM
|
Details
|
reached -10° C.
|
Type
|
CUSTOM
|
Details
|
to bubble
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to room temperature
|
Type
|
ADDITION
|
Details
|
Water, 2 1, and 500 ml concentrated hydrochloric acid were mixed
|
Type
|
TEMPERATURE
|
Details
|
cooled to 9° C. in an ice bath
|
Type
|
ADDITION
|
Details
|
The tan colored reaction mixture was slowly poured into the stirred acid solution over a 25 minute period
|
Duration
|
25 min
|
Type
|
WASH
|
Details
|
The reaction flask was washed with 2×100 ml portions of deionized water which
|
Type
|
ADDITION
|
Details
|
was added to the acid solution (10° C., pH 1.5)
|
Type
|
ADDITION
|
Details
|
The acid solution was poured into a 4 l separatory funnel
|
Type
|
EXTRACTION
|
Details
|
was extracted sequentially with 3×500 ml and 1×250 ml ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
Each organic extract
|
Type
|
WASH
|
Details
|
was washed with a separate 100 ml portion of saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over 400 g of anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through
|
Type
|
FILTRATION
|
Details
|
a fluted filter paper into a 2,000 ml round bottom flask
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in two portions under reduced pressure on the rotary evaporator
|
Type
|
WASH
|
Details
|
The sodium sulfate was washed with 3×100 ml portions of ethyl acetate which
|
Type
|
FILTRATION
|
Details
|
were filtered into the 2,000 ml round bottom
|
Type
|
CUSTOM
|
Details
|
After all the solvent was removed
|
Type
|
CUSTOM
|
Details
|
the rotary evaporator
|
Type
|
TEMPERATURE
|
Details
|
the water bath was heated to 100° C
|
Type
|
CUSTOM
|
Details
|
The product was removed after 1.5 hour
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
to afford 241.07 g of the crude brown oily product which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
WAIT
|
Details
|
The crystalline mass was placed under high vacuum at 22° C. for 16 hours
|
Duration
|
16 h
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)SC(C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240.51 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |